5,5'-Dihexyl-2,2'-biselenophene
Description
Significance in Organic Electronics and Optoelectronics Research
Selenophene-based materials are playing an increasingly vital role in the advancement of organic electronics and optoelectronics. Due to their low cost, light weight, flexibility, and potential for large-area manufacturing, organic solar cells (OSCs) are poised to become a next-generation technology for specific applications. researchgate.netnih.gov The efficiency of these devices is closely linked to the optical band gap of the materials used, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
Selenophene (B38918), an analogue of thiophene (B33073), possesses characteristics that are highly advantageous for these applications. It is more easily polarized and has lower aromaticity than thiophene. mdpi.com This leads to a lower LUMO energy level, which in turn narrows the optical band gap. researchgate.netnih.govmdpi.com Consequently, materials incorporating selenophene can absorb light more efficiently. mdpi.com Furthermore, the selenium atoms in selenophene can form non-covalent interactions with other atoms like oxygen or sulfur, which helps to improve the molecular stacking in thin films and enhance carrier transport efficiency. researchgate.netnih.govmdpi.com The replacement of sulfur with selenium in organic semiconductor materials can effectively reduce the optical band gap, improve the miscibility of donor-acceptor materials, and ultimately lead to higher device efficiency. researchgate.netnih.gov
Overview of Selenophene and Its Derivatives in Advanced Materials Science
Selenophene and its derivatives are a crucial class of selenium-based heterocyclic compounds. researchgate.netnih.gov They serve as important building blocks in the creation of new light-emitting materials and have shown potential in various technological applications. researchgate.netnih.gov The synthesis of selenophene-based compounds has seen significant progress, with numerous methods being developed to create the selenophene scaffold from different starting materials. nih.govnih.gov
The unique properties of selenophene derivatives make them suitable for a range of applications in materials science. Benzoselenadiazole π-conjugated systems, for instance, exhibit high power conversion efficiencies, making them promising for photovoltaic and optoelectronic applications. researchgate.net The ability to tune the wavelength absorption by modifying the polarizability of the dye backbone is a significant advantage of these materials. researchgate.net Research is continuously exploring new synthetic routes to access the selenophene core and its fused derivatives, with the expectation that these materials will be instrumental in developing new optoelectronic devices. mdpi.com
Academic Focus on Biselenophene Architectures and Their Research Trajectory
Within the broader category of selenophene-based materials, biselenophene architectures have attracted particular academic interest. These molecules, consisting of two linked selenophene rings, form the core of many high-performance organic semiconductors. The way these molecules pack together in a solid film significantly influences the material's charge-transporting properties.
For instance, studies on related bithiophene structures, such as 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes, have shown that the molecular planarity and packing motifs are heavily influenced by the length of the alkyl chains attached to the core. researchgate.net This, in turn, affects the material's liquid crystalline behavior and charge mobility. researchgate.net Achieving a nearly planar aromatic core is often a key goal in the design of these molecules to facilitate efficient charge transport. researchgate.net
The synthesis of functionalized biselenophene and bithiophene derivatives is a critical area of research. For example, 5,5'-dibromo-2,2'-bipyridine (B102527) is a versatile building block for creating functional materials for photovoltaics and organic light-emitting diodes through metal-catalyzed coupling reactions. nih.gov Similarly, derivatives like 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene are used to synthesize semiconducting oligomers and polymers for organic field-effect transistors (OFETs) and organic solar cells. ossila.com The well-defined structure of these building blocks allows for precise control over the final material's conformation and morphology. ossila.com
The ongoing research into biselenophene and its analogues is focused on developing new synthetic methods, understanding the structure-property relationships, and ultimately, designing materials with superior performance for a new generation of organic electronic devices.
Properties
CAS No. |
188905-07-9 |
|---|---|
Molecular Formula |
C20H30Se2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-hexyl-5-(5-hexylselenophen-2-yl)selenophene |
InChI |
InChI=1S/C20H30Se2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
WALDUNYMSGZHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C([Se]1)C2=CC=C([Se]2)CCCCCC |
Origin of Product |
United States |
Advanced Characterization Techniques for Structural Elucidation and Material Analysis in Biselenophene Research
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable tools in the study of conjugated materials like 5,5'-Dihexyl-2,2'-biselenophene. They allow for a non-destructive yet profound analysis of the material's chemical and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is fundamental for determining the molecular structure and can also offer insights into the conformational dynamics of molecules like 5,5'-Dihexyl-2,2'-biselenophene. The chemical shift of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in various parts of the molecule.
In conjugated systems such as biselenophenes, the protons on the heterocyclic rings typically resonate in the aromatic region of the spectrum. For instance, in the closely related polymer, regioregular poly(3-hexylselenophene), the single aromatic proton on the selenophene (B38918) ring appears at approximately 6.98 ppm. rsc.orgnih.gov The protons of the hexyl side chains exhibit characteristic chemical shifts in the aliphatic region. The coupling between adjacent protons (J-coupling) provides information about the connectivity of the atoms.
Furthermore, ¹H NMR can be employed to study the conformational preferences of the biselenophene core. The dihedral angle between the two selenophene rings influences the spatial proximity of the protons, which can be probed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). Studies on analogous compounds like 2,2'-bithiophene (B32781) have successfully utilized ¹H NMR in liquid crystal solvents to investigate conformational equilibria. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for a 5,5'-Dihexyl-2,2'-biselenophene-like environment (based on poly(3-hexylselenophene) in CDCl₃)
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Selenophene Ring-H | ~6.98 | singlet |
| α-Methylene (-CH₂-) | ~2.80 | triplet |
| β-Methylene (-CH₂-) | ~1.71 | quintet |
| Methylene (B1212753) (-CH₂-)n | ~1.35 - 1.44 | multiplet |
| Terminal Methyl (-CH₃) | ~0.93 | triplet |
Note: The data is based on the closely related poly(3-hexylselenophene) and serves as an illustrative example. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of 5,5'-Dihexyl-2,2'-biselenophene. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the molecular structure, including the carbon atoms of the biselenophene backbone and the hexyl substituents. ucl.ac.ukoregonstate.edu
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with well-resolved signals for each carbon atom. oregonstate.educompoundchem.comwisc.edu Carbons in the aromatic selenophene rings are expected to appear in the downfield region (typically 120-150 ppm), while the sp³-hybridized carbons of the hexyl chains will resonate in the upfield region (typically 10-40 ppm). oregonstate.eduwisc.edu The attachment of the electron-rich selenium atom influences the chemical shifts of the adjacent carbon atoms.
Table 2: Representative ¹³C NMR Chemical Shifts for a 5,5'-Dihexyl-2,2'-biselenophene-like environment (based on 2,5-Dibromo-3-hexylselenophene in CDCl₃)
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Selenophene Ring-C (C-Se) | ~144.9 |
| Selenophene Ring-C (C-H) | ~134.2 |
| Selenophene Ring-C (C-Br, analogous to C-C linkage) | ~113.5, ~111.0 |
| α-Methylene (-CH₂-) | ~31.6 |
| Methylene (-CH₂-) | ~30.7 |
| Methylene (-CH₂-) | ~29.5 |
| Methylene (-CH₂-) | ~28.8 |
| Methylene (-CH₂-) | ~22.6 |
| Terminal Methyl (-CH₃) | ~14.1 |
Note: The data is based on 2,5-Dibromo-3-hexylselenophene and serves as an illustrative example of the chemical shifts in a substituted hexylselenophene. rsc.org
Selenium-77 (⁷⁷Se) NMR spectroscopy is a particularly valuable tool for the analysis of selenium-containing compounds and polymers. rsc.org The ⁷⁷Se nucleus has a spin of 1/2 and a wide chemical shift range, making its NMR signals highly sensitive to the local electronic and structural environment. rsc.org This sensitivity is especially useful in the study of copolymers containing selenophene units, where ⁷⁷Se NMR can provide detailed information about the microstructure and the distribution of different monomer sequences. rsc.org
For instance, in statistical copolymers of thiophene (B33073) and selenophene, ⁷⁷Se NMR can distinguish between different triad (B1167595) and even pentad sequences, revealing the degree of randomness or blockiness in the polymer chain. rsc.org This level of detail is often not achievable with ¹H or ¹³C NMR alone. While for a homopolymer or a simple dimer like 5,5'-Dihexyl-2,2'-biselenophene the application is more straightforward, it can still provide a unique spectroscopic fingerprint and confirm the chemical environment of the selenium atoms.
For complex molecules or polymers, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. nih.govresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically over two to three bonds. nih.govresearchgate.net This is instrumental in tracing out the connectivity of the proton network within the hexyl chains and confirming the position of substituents on the selenophene rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (or other heteronuclei like ⁷⁷Se). rsc.orgnih.govresearchgate.net HSQC is invaluable for unambiguously assigning the ¹H and ¹³C signals, for example, by linking a specific proton signal from a methylene group to its corresponding carbon signal.
Together, these 2D NMR methods provide a powerful toolkit for the complete and unambiguous structural elucidation of complex biselenophene systems. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net For conjugated molecules like 5,5'-Dihexyl-2,2'-biselenophene, the absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum and is directly related to the energy difference between the HOMO and LUMO levels. A smaller energy gap corresponds to a longer λmax. The extent of conjugation in a molecule significantly influences this energy gap; longer conjugated systems generally have smaller HOMO-LUMO gaps and thus absorb at longer wavelengths.
From the onset of the absorption edge in the UV-Vis spectrum, the optical band gap (Eg) of the material can be estimated using a Tauc plot. ucla.edu The band gap is a critical parameter for semiconductor materials, as it determines their electronic and optical properties, including the range of the solar spectrum they can absorb in photovoltaic applications. Low band gap polymers based on selenophene derivatives are of particular interest for organic solar cells. ucla.edu
Table 3: Illustrative Electronic Properties of a Low Band Gap Polymer Containing Selenadiazole
| Parameter | Value |
| Absorption Maximum (λmax), solution | Not Specified |
| Absorption Onset, film | ~918 nm |
| Optical Band Gap (Eg) | 1.35 eV |
Note: This data is for the polymer PCPDTBSe and is provided as an example of the electronic properties that can be determined for low band gap materials containing selenium heterocycles. ucla.edu
Photoluminescence (PL) Spectroscopy for Emission Characteristics and Exciton (B1674681) Dissociation Studies
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to probe the electronic structure and excited-state properties of semiconductor materials. By exciting the material with photons of a specific wavelength and analyzing the emitted light, researchers can determine its emission characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs).
In the context of 5,5'-Dihexyl-2,2'-biselenophene, PL spectroscopy would be employed to identify the peak emission wavelength, which indicates the energy of the primary electronic transition from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, is another critical parameter obtained from these studies. For similar thiophene-based oligomers, PLQY values are highly dependent on the molecular environment and aggregation state. researchgate.net
Furthermore, PL spectroscopy is instrumental in studying exciton dissociation. Excitons, or bound electron-hole pairs, are the primary photoexcitations in organic semiconductors. Their dissociation into free charge carriers is fundamental for photovoltaic and photodetector applications. surfacesciencewestern.com Time-resolved PL measurements can track the lifetime of excitons, where a quenching or shortening of the PL lifetime in the presence of an electric field or an acceptor material suggests efficient exciton dissociation. surfacesciencewestern.comnih.gov While specific PLQY and exciton dissociation rate data for 5,5'-Dihexyl-2,2'-biselenophene are not extensively detailed in the reviewed literature, the methodology remains a standard for evaluating new selenophene-based materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Delocalization Investigations
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as radical ions (cations or anions). youtube.combruker.com When a molecule like 5,5'-Dihexyl-2,2'-biselenophene is chemically or electrochemically oxidized or reduced, it forms a radical cation or anion, respectively. EPR spectroscopy provides invaluable information on the distribution of the unpaired electron's spin density across the molecule, which directly relates to charge delocalization. rsc.org
The analysis of the EPR spectrum's g-factor and hyperfine coupling constants allows for the mapping of the spin density. nih.gov A highly delocalized charge carrier, which is desirable for efficient charge transport, would result in smaller hyperfine couplings distributed over the entire conjugated backbone of the biselenophene molecule. EPR studies on related radical cations of thiophene and selenophene oligomers have been crucial in correlating molecular structure with charge transport capabilities. rsc.org Although specific EPR spectral data for the radical ion of 5,5'-Dihexyl-2,2'-biselenophene is not prominently available, this technique is the definitive method for probing charge delocalization at a molecular level. nih.gov
X-ray Diffraction (XRD) Techniques for Solid-State Structure
X-ray diffraction is the cornerstone for determining the atomic and molecular structure of crystalline materials. It provides precise information on how molecules arrange themselves in the solid state, which profoundly impacts the material's bulk electronic properties.
Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsional angles between adjacent rings. rigaku.comresearchgate.net For 5,5'-Dihexyl-2,2'-biselenophene, obtaining a single crystal and performing SC-XRD analysis would reveal the intrinsic planarity of the biselenophene core and the conformation of the hexyl side chains.
This technique is also unparalleled in its ability to elucidate intermolecular packing motifs. beilstein-journals.org It can identify key interactions like π-π stacking distances and arrangements (e.g., herringbone vs. face-to-face), which govern the efficiency of charge transfer between neighboring molecules. While obtaining high-quality single crystals of oligomers can be challenging, the data from SC-XRD is considered the gold standard for understanding structure-property relationships. At present, a solved crystal structure for 5,5'-Dihexyl-2,2'-biselenophene is not available in publicly accessible crystallographic databases.
| Parameter | Description | Expected Significance for 5,5'-Dihexyl-2,2'-biselenophene |
|---|---|---|
| Intramolecular Bond Lengths/Angles | Provides precise C-C, C-Se, and C-H bond distances and angles. | Confirms the geometry of the selenophene rings and hexyl chains. |
| Inter-ring Torsion Angle | The dihedral angle between the two selenophene rings. | Determines the planarity and effective conjugation length of the molecule. |
| π-Stacking Distance | The distance between the planes of adjacent aromatic cores. | A key indicator of the strength of intermolecular electronic coupling. |
| Packing Motif | Describes the overall arrangement of molecules in the crystal (e.g., herringbone, lamellar). | Dictates the dimensionality and anisotropy of charge transport. |
Powder X-ray Diffraction (PXRD) is essential for analyzing the structure of polycrystalline thin films, which is the form most relevant for device applications. youtube.comnih.gov Unlike SC-XRD, PXRD provides information averaged over a large number of crystallites within the film. Analysis of the diffraction pattern reveals the degree of crystallinity, crystallite size, and, crucially, the preferential orientation of the molecules relative to the substrate. researchgate.net
For thin films of materials like poly(biselenophene)s, PXRD patterns typically show diffraction peaks corresponding to the lamellar stacking of the polymer backbones and the π-stacking distance. The presence of sharp, well-defined peaks indicates high crystallinity. researchgate.net The orientation is determined by which diffraction peaks are present; for example, the observation of strong (h00) reflections suggests an "edge-on" orientation where the polymer backbones are perpendicular to the substrate, while the presence of a strong (0k0) peak would indicate a "face-on" orientation. This orientation is critical as it determines the direction of most efficient charge transport in devices like field-effect transistors.
| Diffraction Peak (2θ) | Miller Index (hkl) | d-spacing (Å) | Associated Orientation |
|---|---|---|---|
| ~5.0° | (100) | ~17.7 | Lamellar Stacking (Edge-on) |
| ~10.0° | (200) | ~8.8 | Lamellar Stacking (Edge-on, 2nd order) |
| ~23.5° | (010) | ~3.8 | π-Stacking (Face-on) |
Microscopy and Surface Characterization
For semiconductor films based on 5,5'-Dihexyl-2,2'-biselenophene, AFM would be used to assess how processing conditions (e.g., spin-coating speed, annealing temperature) affect the surface morphology. A smooth, well-interconnected network of crystalline domains is generally required for high-performance devices. AFM also quantifies the surface roughness, typically reported as the root-mean-square (RMS) roughness. surfacesciencewestern.com A lower RMS roughness is often desirable to ensure a good interface between the semiconductor layer and other layers in a device stack. Phase imaging in AFM can further distinguish between crystalline and amorphous regions on the surface.
| Film Processing Condition | Observed Morphology | Typical RMS Roughness (nm) |
|---|---|---|
| As-Spun (No Anneal) | Small, poorly defined grains; largely amorphous features. | 0.5 - 1.5 |
| Annealed (e.g., 150 °C) | Larger, well-defined crystalline domains with fibrillar interconnections. | 1.5 - 3.0 |
Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling and Elemental Distribution
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing detailed elemental and molecular information from the uppermost atomic layers of a material and as a function of depth. phi.comeag.com This technique is particularly valuable in the characterization of thin films of organic semiconductors like 5,5'-Dihexyl-2,2'-biselenophene, where the composition and purity of surfaces and interfaces critically govern device performance. In a typical SIMS experiment, a primary ion beam (e.g., Ga+, Cs+, O2-, or cluster ions like Bi3+ or C60+) is used to bombard the sample surface, causing the ejection of secondary ions. These ejected ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio, providing a detailed mass spectrum of the surface. youtube.com
For the analysis of organic materials such as biselenophenes, Time-of-Flight SIMS (ToF-SIMS) is often the preferred modality. phi.com ToF-SIMS operates under static conditions, using a very low primary ion dose (<10¹² ions/cm²) to ensure that the sputtered area is not hit more than once, thus preserving the molecular integrity of the surface. mdpi.com This allows for the detection of characteristic molecular fragments of 5,5'-Dihexyl-2,2'-biselenophene, providing insight into its chemical structure at the surface.
When combined with a sputtering ion beam (dynamic SIMS), ToF-SIMS can be used for depth profiling, which is crucial for understanding the vertical distribution of chemical species within a thin film. phi.comyoutube.com This is achieved by sequentially sputtering away layers of the material and acquiring a mass spectrum at each depth interval. The resulting depth profile plots the intensity of specific secondary ions as a function of sputter time (which can be correlated to depth), revealing the elemental and molecular composition throughout the film thickness. This is instrumental in identifying buried interfaces, detecting the presence of impurities or dopants, and assessing the uniformity of the film. eag.com For instance, in organic electronic devices, SIMS can be used to map the distribution of elements from the active layer, such as selenium from the biselenophene core, and to detect the diffusion of metals from the electrodes into the organic film. nih.gov
The choice of sputter ion source is critical for the depth profiling of organic materials to minimize chemical damage and preserve molecular information. The development of cluster ion sources, such as C60+ and gas cluster ion beams (e.g., Arn+), has significantly improved the quality of molecular depth profiling of polymers and other organic films by reducing the accumulation of damage compared to atomic ion beams. nih.gov
In the context of 5,5'-Dihexyl-2,2'-biselenophene thin films, SIMS depth profiling can provide invaluable information on:
Elemental Distribution: Mapping the concentration of key elements like Selenium (Se), Carbon (C), and Hydrogen (H) through the film thickness to confirm stoichiometry and uniformity.
Interface Analysis: Characterizing the interface between the biselenophene film and the substrate (e.g., SiO2) or adjacent layers in a device stack. This can reveal chemical mixing or the presence of a distinct interfacial layer.
Impurity Detection: Identifying and locating trace impurities within the film or at interfaces, which can originate from the synthesis, processing, or environment and can significantly impact device performance.
Degradation Studies: Analyzing changes in the chemical composition of the film after exposure to environmental factors like air, moisture, or light, providing insights into degradation mechanisms.
A hypothetical SIMS depth profile of a 5,5'-Dihexyl-2,2'-biselenophene film on a silicon substrate would typically show the intensities of characteristic ions as a function of depth. The following interactive table illustrates the type of data that could be obtained.
| Sputter Depth (nm) | Normalized Intensity of CₓHᵧ⁺ Fragments | Normalized Intensity of Se⁻ | Normalized Intensity of Si⁺ (Substrate) |
| 0 (Surface) | 1.00 | 0.95 | 0.01 |
| 20 | 0.98 | 0.93 | 0.01 |
| 40 | 0.99 | 0.94 | 0.02 |
| 60 | 0.97 | 0.92 | 0.03 |
| 80 | 0.98 | 0.93 | 0.05 |
| 100 (Interface) | 0.52 | 0.48 | 0.50 |
| 120 (Substrate) | 0.05 | 0.02 | 1.00 |
This table is illustrative and represents the expected trend in a SIMS depth profile analysis of a 5,5'-Dihexyl-2,2'-biselenophene thin film. The actual intensities would depend on the specific instrument parameters and sample conditions.
The data would show relatively constant high intensities for carbon- and selenium-containing fragments throughout the film, followed by a sharp decrease at the interface with the silicon substrate, where the silicon signal would correspondingly increase. Any deviation from this ideal profile could indicate non-uniformity or the presence of contaminants at specific depths. Furthermore, by creating a 3D reconstruction from multiple depth profiles across an area, a comprehensive visualization of the elemental and molecular distribution within the analyzed volume can be achieved. nih.gov
Computational and Theoretical Investigations of Biselenophene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the fundamental properties of organic semiconductor materials, including 5,5'-Dihexyl-2,2'-biselenophene. DFT calculations provide valuable insights into the electronic and structural characteristics of these molecules, guiding the design and optimization of materials for electronic applications.
Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)
DFT calculations are instrumental in determining the electronic structure of 5,5'-Dihexyl-2,2'-biselenophene. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and their spatial distribution are critical in understanding the material's charge transport properties and its potential as an organic semiconductor.
The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the material's electronic and optical properties. A smaller HOMO-LUMO gap generally implies easier electronic excitation and can be indicative of higher conductivity. mdpi.com
Theoretical studies on similar dimeric heterocyclic systems have shown that the HOMO and LUMO energy levels can be precisely calculated. clinicsearchonline.org For instance, in a study on 2,2'-Dithymoquinone, the HOMO and LUMO energy levels were calculated to be –7.04971 eV and –3.06838 eV, respectively. clinicsearchonline.org These calculations provide a theoretical framework for predicting the electronic behavior of related compounds like 5,5'-Dihexyl-2,2'-biselenophene.
The distribution of electron density in the HOMO and LUMO is also revealing. Typically, in π-conjugated systems like biselenophene, the HOMO and LUMO are delocalized along the backbone of the molecule. This delocalization is essential for efficient charge transport. DFT calculations can visualize these orbitals, providing a clear picture of the pathways for electron and hole movement within the molecule.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.04971 clinicsearchonline.org |
| LUMO | -3.06838 clinicsearchonline.org |
| HOMO-LUMO Gap | 3.98133 |
Prediction of Molecular Geometry and Conformation
The planarity of the molecular backbone is a critical factor influencing the electronic properties of conjugated polymers. DFT calculations are employed to predict the most stable molecular geometry and conformation of 5,5'-Dihexyl-2,2'-biselenophene. These calculations help in understanding the dihedral angle between the two selenophene (B38918) rings.
For 2,2'-biselenophene (B8562719), theoretical studies have predicted the existence of two non-planar minimum-energy conformations: antigauche and syngauche. core.ac.uk The antigauche form is identified as the global minimum-energy structure. core.ac.uk The structural properties of these conformers, such as bond lengths and angles, are determined with high accuracy using DFT methods. core.ac.uk The addition of hextl groups at the 5 and 5' positions can influence the preferred conformation due to steric hindrance, and DFT can model these effects.
The optimized geometry provides a foundation for further calculations of electronic and optical properties. A more planar conformation generally leads to better π-orbital overlap between the rings, which in turn enhances charge delocalization and improves charge mobility.
| Conformation | Relative Stability |
|---|---|
| Antigauche | Global minimum-energy structure core.ac.uk |
| Syngauche | Slightly higher in energy than the antigauche form core.ac.uk |
Modeling of Charge Delocalization and Electronic Coupling
Charge delocalization and electronic coupling between adjacent molecular units are fundamental to the performance of organic electronic devices. DFT calculations can model these phenomena by analyzing the electron density distribution and the interactions between the frontier orbitals of neighboring molecules.
The extent of charge delocalization can be visualized through molecular electrostatic potential (MESP) maps. bhu.ac.in These maps show the electrostatic potential on the surface of the molecule, with different colors representing regions of positive and negative potential. bhu.ac.in Red areas indicate regions of negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). bhu.ac.in This visualization helps in identifying the likely sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
Electronic coupling is a measure of the electronic interaction strength between two molecules. In the context of charge transport, a larger electronic coupling facilitates the transfer of charge carriers (electrons or holes) between adjacent molecules. DFT can be used to calculate the electronic coupling between two 5,5'-Dihexyl-2,2'-biselenophene molecules in various spatial arrangements, providing insights into how molecular packing in the solid state affects charge mobility.
Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions
While DFT is excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the collective behavior of many molecules. MD simulations can model the supramolecular assembly of 5,5'-Dihexyl-2,2'-biselenophene in the solid state, providing a dynamic picture of how individual molecules pack together to form larger structures. nih.gov This is crucial because the arrangement of molecules in a thin film significantly impacts the performance of an organic electronic device.
MD simulations can predict the morphology of the resulting thin film, including the degree of crystallinity and the orientation of the molecules relative to the substrate. These simulations take into account the intermolecular forces, such as van der Waals interactions and π-π stacking, which govern the self-assembly process. nih.govresearchgate.net The simulations can reveal how the flexible hexyl chains influence the packing and ordering of the rigid biselenophene cores.
By simulating the system at different temperatures and pressures, researchers can understand the thermodynamic and kinetic factors that control the formation of different polymorphs. The insights gained from MD simulations can guide experimental efforts to optimize film deposition conditions for achieving the desired morphology and, consequently, better device performance.
Quantum Chemical Calculations for Predicting Optoelectronic Properties and Structure-Property Relationships
Quantum chemical calculations, which encompass DFT and other methods, are vital for predicting the optoelectronic properties of 5,5'-Dihexyl-2,2'-biselenophene and establishing structure-property relationships. core.ac.ukresearchgate.net These calculations can predict key parameters such as the absorption and emission spectra, which are important for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited-state properties of molecules. nih.gov By simulating the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. This information is directly comparable to experimental UV-Vis absorption spectra.
Applications of Biselenophene Based Materials in Organic Electronic and Optoelectronic Devices
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, and the semiconductor material is at the heart of their performance. Biselenophene derivatives have been explored for their potential as the active layer in these devices.
N-type and P-type Semiconductor Characteristics and Performance Analysis
Biselenophene-containing polymers have demonstrated both n-type (electron-transporting) and p-type (hole-transporting) semiconductor characteristics. For instance, copolymers incorporating selenophene (B38918) have been shown to exhibit high electron mobility, a crucial factor for efficient n-type OFETs. taylorandfrancis.com Some selenophene-based polymers function as p-type semiconductors, with studies showing that replacing thiophene (B33073) with selenophene in certain polymer backbones can lead to a significant improvement in hole mobility. rsc.org
The performance of OFETs utilizing biselenophene derivatives is often evaluated by their charge carrier mobility, on/off current ratio, and threshold voltage. Research has shown that the inclusion of selenium atoms, which have larger π orbitals than sulfur atoms in their thiophene counterparts, can lead to better orbital overlap and consequently higher electron mobility. taylorandfrancis.com For example, a selenophene-based material incorporated into an OFET exhibited an average hole mobility of 0.019 cm²/V·s, with a maximum value reaching 0.025 cm²/V·s after annealing. rsc.org In another study, a copolymer based on terselenophene and diketopyrrolopyrrole demonstrated high mobility in solution-processed thin-film transistors. mdpi.com
The following table summarizes the performance of some biselenophene-based OFETs:
| Material System | Semiconductor Type | Mobility (cm²/V·s) | On/Off Ratio |
| Selenophene-based D-A-D molecule | p-type | 0.019 (average), 0.025 (max, annealed) rsc.org | - |
| PDPP-FNF | p-type | 0.11 researchgate.net | - |
| C8-BTBT:C16IDT-BT blend | p-type | up to 13 researchgate.net | > 10^6 |
| PffBT4T-2OD (ion-gel gated) | p-type | 17.7 researchgate.net | - |
| PffBT4T-2DT (SiO2 gated) | p-type | 2.4 times higher than PffBT4T-2OD researchgate.net | - |
Impact of Molecular Structure and Film Morphology on Charge Carrier Mobility
The charge carrier mobility in biselenophene-based OFETs is intricately linked to the molecular structure of the semiconductor and the morphology of the thin film.
Molecular Structure:
Alkyl Chain Length: The length of alkyl side chains attached to the biselenophene core significantly influences molecular packing and, consequently, charge transport. rsc.org Studies on various organic semiconductors have shown that shorter alkyl chains can sometimes be beneficial for charge transport. researchgate.net However, the effect can be complex; in some systems, longer chains lead to better film quality and higher mobility. researchgate.net For instance, in difluorobenzothiadiazole-based copolymers, the polymer with shorter alkyl side chains (PffBT4T-2OD) exhibited superior performance in ion-gel-gated OFETs, while the one with longer chains (PffBT4T-2DT) showed enhanced mobility in SiO2-gated devices due to higher crystallinity. researchgate.netmdpi.com
π-Conjugated Backbone: Extending the conjugation in the selenophene-containing backbone is an effective strategy for designing highly efficient materials. rsc.org The planarity and extended π-system facilitate intermolecular charge hopping, a key mechanism for charge transport in organic semiconductors.
Film Morphology: The arrangement of molecules in the solid state, or film morphology, is a critical determinant of charge carrier mobility. stanford.edu A well-ordered, crystalline film with significant π-π stacking allows for efficient charge transport along the stacking direction. The morphology is influenced by factors such as the molecular weight of the polymer and the processing conditions. nih.govosti.gov For example, higher molecular weight poly(3-hexylthiophene) has been shown to lead to higher mobility, an effect attributed to improved interconnection between crystalline domains. stanford.edu The interface between the semiconductor and the dielectric layer also plays a crucial role, with a smoother surface morphology and stronger interfacial interactions leading to enhanced charge accumulation and higher mobility. researchgate.netmdpi.com
Comparison of Solution-Processed and Vapor-Deposited Thin Films in Device Fabrication
The method of thin film deposition significantly impacts the morphology and, therefore, the performance of OFETs. The two primary methods are solution processing and vapor deposition.
Solution Processing: This technique, which includes methods like spin-coating and printing, involves dissolving the organic semiconductor in a solvent and then applying it to a substrate. sigmaaldrich.com It is often considered a low-cost and scalable method suitable for large-area electronics. stanford.edu The quality of the resulting film depends on the solubility of the material, the choice of solvent, and the deposition parameters. Blending small molecules with polymers is a common strategy in solution processing to combine the high mobility of the former with the excellent film-forming properties of the latter. scispace.com
Vapor Deposition: This method involves heating the material in a vacuum until it sublimes, and the vapor then condenses as a thin film on a cooler substrate. sigmaaldrich.com Chemical vapor deposition (CVD) is a versatile technique that can produce highly uniform and conformal coatings, even on complex topographies, as it avoids issues related to solvent surface tension. nih.govbeilstein-journals.org This can be particularly advantageous for creating high-quality interfaces in OFETs. Vapor deposition can lead to highly ordered crystalline films, which is beneficial for achieving high charge carrier mobility. nih.gov
The choice between solution processing and vapor deposition depends on the specific material and the desired device characteristics. While solution processing offers advantages in terms of cost and scalability, vapor deposition can provide greater control over film morphology and may be necessary for materials with poor solubility.
Device Architectures and Fabrication Methodologies for Enhanced Performance
The performance of biselenophene-based OFETs can be further optimized through careful design of the device architecture. Common OFET architectures include bottom-gate, top-contact and top-gate, bottom-contact configurations. researchgate.netresearchgate.net
Bottom-Gate vs. Top-Gate: In a bottom-gate architecture, the gate electrode is located beneath the semiconductor layer, while in a top-gate structure, it is on top. youtube.com Top-gate architectures can sometimes offer better performance and stability as they can protect the semiconductor-dielectric interface from atmospheric contaminants. Dual-gate structures, which incorporate both a top and a bottom gate, provide increased control over device parameters like the threshold voltage. surrey.ac.uk
Dielectric Interface Modification: The use of self-assembled monolayers (SAMs) on the dielectric surface can improve the ordering of the semiconductor molecules deposited on top, leading to higher mobility. nih.gov The properties of the SAM, such as the alkyl chain length, can influence the crystalline phase of the semiconductor film. nih.gov
Fabrication methodologies that promote the formation of highly crystalline and well-oriented thin films are key to enhancing performance. This includes optimizing annealing temperatures and times, as well as exploring advanced deposition techniques that provide greater control over film morphology.
Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)
Biselenophene derivatives are also valuable materials for the active layer in organic solar cells, where they can function as either the electron donor or the electron acceptor.
Utilization of Biselenophene Derivatives as Polymer Acceptors and Donors
The active layer in a typical bulk heterojunction (BHJ) OPV consists of a blend of an electron donor and an electron acceptor material. ucla.edu Upon absorbing light, the donor generates an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, with the electron being transferred to the acceptor and the hole remaining on the donor. ucla.edu
Biselenophene as a Donor: Polymers and small molecules containing biselenophene units have been successfully employed as electron donors in OPVs. nih.govmustafakurban.com The lower bandgap of many selenophene-containing polymers compared to their thiophene analogues allows for broader absorption of the solar spectrum, potentially leading to higher short-circuit currents. nih.gov For instance, a polymer donor based on benzodithiophene and benzoselenadiazole was developed for use in polymer solar cells. ucla.edu
Biselenophene as an Acceptor: While fullerenes have historically dominated as acceptor materials, there is a growing interest in non-fullerene acceptors (NFAs) due to their tunable energy levels and strong light absorption in the visible and near-infrared regions. nih.govnih.govfrontiersin.org Selenophene-based molecules and polymers are emerging as promising NFA candidates. rsc.orgnih.govrsc.orgresearchgate.net The incorporation of selenophene can enhance the electron-accepting properties and improve the power conversion efficiency (PCE) of the solar cell. In one study, all-polymer solar cells using a naphthalene (B1677914) diimide-selenophene copolymer as the acceptor achieved a PCE of 8.4%. acs.org Another asymmetric selenophene-based NFA, when paired with a polymer donor, resulted in an OSC with a PCE of 12.24% and a high fill factor of 75.9%. rsc.orgresearchgate.net
The following table presents performance data for some OPVs utilizing biselenophene derivatives:
| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PBDB-T | PNDIS-hd (selenophene-based) acs.org | 8.4 | - | - | 0.71 |
| PBT1-C | SePTTT-2F (selenophene-based) rsc.orgresearchgate.net | 12.24 | - | - | 0.759 |
| PBDTS-Se (selenophene-based) | SdiPBI-S documentsdelivered.com | 8.22 | - | - | - |
| PTB7-Th | FOIC with TR (selenophene-containing) rsc.org | - | - | - | - |
| PDOPEQ (selenophene-containing) | PCBM rsc.org | - | 0.2 | 0.8 | 0.3 |
The development of novel biselenophene-based donors and acceptors continues to be a vibrant area of research, with the goal of further improving the efficiency and stability of organic solar cells. rsc.orgresearchgate.netmdpi.com
Optimization of Bulk-Heterojunction Morphology and Phase Separation
The performance of organic solar cells (OSCs) is critically dependent on the morphology of the active layer, which consists of a bulk-heterojunction (BHJ) blend of electron-donating and electron-accepting materials. researchgate.netnih.gov The ideal BHJ morphology features an interpenetrating network of donor and acceptor domains, maximizing the interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the respective electrodes. mdpi.com The incorporation of biselenophene derivatives, such as in polymers based on 5,5'-Dihexyl-2,2'-biselenophene, influences this morphology due to the unique electronic and structural properties of the selenophene unit.
Optimization of the BHJ morphology is often achieved through various processing strategies. One common method is the use of solvent additives during the film casting process. researchgate.net Additives like 1,8-diiodooctane (B1585395) (DIO) can selectively alter the solubility of the donor or acceptor components, promoting the formation of more defined and appropriately sized phase-separated domains. heeneygroup.com For instance, in a system comprising a donor polymer and a fullerene acceptor, DIO can suppress large-scale phase separation, leading to a more finely intermixed network. heeneygroup.com This controlled nanostructure is essential for efficient charge separation and collection.
Furthermore, the chemical structure of the polymer itself, including the side-chains and the nature of the conjugated backbone, plays a crucial role. Rational modification of polymer side chains can enhance structural ordering and crystallinity. researchgate.net This increased order can lead to higher hole mobility and allow for the fabrication of thicker active layers without sacrificing performance, which is a significant step towards industrial-scale production. The replacement of thiophene with selenophene in conjugated polymers can also influence molecular packing and crystallinity, thereby affecting the final BHJ morphology.
The table below summarizes key strategies and their effects on the morphology of BHJ systems, which are applicable to devices incorporating biselenophene-based materials.
| Strategy | Mechanism | Desired Outcome |
| Solvent Additives (e.g., DIO) | Differentially alters the solubility of donor/acceptor materials during film drying. heeneygroup.com | Optimized domain size, suppressed large-scale aggregation, and formation of continuous charge transport networks. heeneygroup.com |
| Polymer Side-Chain Engineering | Modifies polymer solubility, crystallinity, and intermolecular interactions. researchgate.net | Enhanced structural order, increased charge carrier mobility, and tolerance for thicker active layers. researchgate.net |
| Post-Fabrication Annealing | Provides thermal energy to allow for molecular rearrangement and phase separation. | Improved crystallinity and more defined donor/acceptor domains. |
| Binary Processing Additives | Employs multiple additives with complementary functions to fine-tune morphology. heeneygroup.com | Synergistic control over phase separation and network formation, leading to improved device parameters. heeneygroup.com |
Strategies for Enhancing Power Conversion Efficiency and Internal Quantum Efficiency
The power conversion efficiency (PCE) of an organic solar cell is the primary metric of its performance, determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The internal quantum efficiency (IQE) represents the ratio of collected charge carriers to the number of absorbed photons and is a measure of the efficiency of charge generation, separation, and collection processes within the active layer. mdpi.comlumtec.com.tw Enhancing PCE and IQE in biselenophene-based solar cells involves a multi-faceted approach targeting both optical and electronic properties.
A key strategy is the molecular design of the donor polymer or small molecule acceptor. Incorporating selenophene into the conjugated backbone has been shown to be an effective method for tuning the material's electronic energy levels and absorption spectrum. rsc.org Selenophene is less aromatic and more quinoidal than its thiophene counterpart, which helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level and reduce the material's bandgap. This leads to broader absorption of the solar spectrum, contributing to a higher Jsc. A notable example involves asymmetric fused-ring acceptors containing a selenophene-integrated core, which have achieved PCEs as high as 13.76% with a low energy loss. rsc.org
Another critical aspect is optimizing the donor-acceptor blend to ensure efficient charge transfer and minimize recombination losses. The IQE is particularly sensitive to the morphology of the BHJ. A well-ordered, interpenetrating network ensures that excitons generated within the material can reach a donor-acceptor interface before decaying. lumtec.com.tw Once separated, the resulting free charges must be efficiently transported to and collected at the electrodes. High charge carrier mobility, a property that can be enhanced by the high polarizability of selenium in biselenophene materials, is crucial for minimizing charge recombination and thus maximizing IQE. researchgate.net
The table below details strategies employed to enhance the performance of organic solar cells, with specific findings from research on selenophene-containing materials.
| Strategy | Impact on Device Physics | Research Finding Example |
| Narrowing the Bandgap | Increases absorption of lower-energy photons from the solar spectrum, boosting Jsc. | Selenophene-containing fused-ring acceptors exhibit narrow bandgaps, contributing to high PCE. rsc.org |
| Energy Level Tuning | Optimizes the donor-acceptor energy offset for efficient exciton dissociation and maximizes Voc. rsc.org | Fluorination of the end groups on selenophene-based acceptors allows for precise control over energy levels. rsc.org |
| Morphology Optimization | Creates a large interfacial area for exciton dissociation and continuous pathways for charge transport, improving IQE and FF. heeneygroup.comlumtec.com.tw | Using solvent additives like DIO improves the BHJ morphology, leading to enhanced PCE. heeneygroup.com |
| Improving Charge Mobility | Reduces charge recombination rates, leading to higher Jsc and FF. researchgate.net | Rational modification of polymer structure enhances hole mobility from ~10⁻⁵ to ~10⁻⁴ cm²/(V·s). researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
Role of Biselenophene in Enhancing Light Emission and Device Functionality
In organic light-emitting diodes (OLEDs), the properties of the emissive layer material are paramount for achieving high efficiency, brightness, and operational stability. Biselenophene-containing materials are emerging as promising candidates for OLED applications due to the unique electronic characteristics imparted by the selenium atoms. researchgate.net
The incorporation of selenophene into conjugated polymers and small molecules can significantly influence their photophysical properties. Compared to the more common thiophene, selenophene's higher polarizability and more quinoidal character contribute to a reduction in the material's bandgap. researchgate.net This allows for the tuning of the emission color, making it possible to access different parts of the visible spectrum. For example, by combining selenophene π-bridge segments with various acceptor units, polymers with emission in desirable ranges for display and lighting applications can be synthesized. researchgate.net
Furthermore, the electronic nature of selenophene can lead to higher charge mobility. researchgate.net In an OLED, balanced transport of both holes and electrons into the emissive layer is crucial for efficient recombination and light generation. Materials with higher charge mobility can facilitate this process, leading to improved device functionality, lower operating voltages, and potentially longer lifetimes. The design of donor-acceptor-donor (D-A-D) type molecules, a common strategy in OLED emitters, can leverage selenophene units to optimize charge transport and emission properties. mdpi.com These materials can function as highly efficient emitters or as host materials in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs, where their high triplet energies and good film-forming properties are advantageous. mdpi.com
The table below outlines the key roles of biselenophene units in enhancing OLED performance.
| Property Enhanced | Mechanism | Impact on OLED Functionality |
| Color Tuning | Selenophene's electronic properties help to lower the bandgap of the conjugated material. researchgate.net | Enables the design of emitters for specific colors (e.g., deep-blue, green) required for full-color displays. mdpi.com |
| Charge Transport | The high polarizability of selenium can lead to higher charge carrier mobility. researchgate.net | Promotes balanced charge injection and transport, leading to higher recombination efficiency and lower operating voltage. |
| Quantum Efficiency | Optimized molecular structures (e.g., twisted D-A-D) can reduce non-radiative decay pathways. mdpi.com | Increases the number of photons generated per injected electron, resulting in higher external quantum efficiency (EQE). |
| Device Stability | Good film-forming properties and high thermal stability of well-designed molecules. mdpi.com | Leads to more robust devices with longer operational lifetimes. |
Organic Photodetectors (OPDs)
Molecular Design Strategies for High-Performance OPDs
High-performance organic photodetectors (OPDs) require materials that exhibit strong light absorption in the target spectral region, efficient charge generation, and rapid charge transport. Molecular design plays a pivotal role in achieving these characteristics, and the inclusion of biselenophene units offers a powerful tool for creating advanced OPD materials.
A primary strategy involves the development of donor-acceptor (D-A) copolymers or small molecules where biselenophene can act as a potent electron-donating block. A meta-analysis of molecular design strategies has found that fused non-fullerene acceptors (NFAs) containing selenophene can significantly improve the performance of organic solar cells, a finding that is directly applicable to OPDs. The rationale is that replacing sulfur with selenium can reduce the bandgap, thereby extending the detector's sensitivity to longer wavelengths, including the near-infrared (NIR) region.
The table below summarizes molecular design strategies for high-performance OPDs incorporating selenophene-based compounds.
| Design Strategy | Objective | Example Compound/System |
| Fused-Ring Acceptor Core | Enhance planarity, π-π stacking, and charge mobility. | Fused non-fullerene acceptors (NFAs) containing a selenophene unit. |
| Selenophene-based NFA | Extend light absorption into the NIR region and reduce dark current. | IDSe, based on an indacenodiselenophene core, for NIR OPDs. |
| Donor-Acceptor Copolymerization | Tune the optical bandgap and energy levels for targeted spectral sensitivity. | Polymers combining selenophene-quinoxaline (SeQ) units. |
| Intramolecular Noncovalent Interactions | Control molecular conformation and packing to improve charge transport. | Strategic placement of selenium to interact with adjacent heteroatoms. |
Mechanisms of Dark Current Suppression and Responsivity Optimization
Two of the most critical figures of merit for a photodetector are its responsivity (the photocurrent generated per unit of incident optical power) and its dark current (the electrical current that flows through the device in the absence of light). A high-performance OPD must exhibit high responsivity and an extremely low dark current to achieve a high signal-to-noise ratio and specific detectivity (D*).
The dark current in OPDs can originate from several sources, including charge injection from the electrodes and thermal generation of carriers within the active layer. A significant contributor to dark current is the presence of mid-gap trap states arising from impurities or structural defects in the organic semiconductor layer. The molecular design of the active layer materials can directly address this issue. Research has shown that employing specific non-fullerene acceptors can significantly suppress dark current. In a blend of the donor polymer PTQ10 with the selenophene-based acceptor IDSe, the resulting OPDs exhibited an exceptionally low dark current density of 1.65 nA cm⁻² at a reverse bias of -2 V.
The superior performance of the PTQ10:IDSe blend is attributed to higher and more balanced charge carrier mobilities compared to its thiophene-based analogue. This balanced transport reduces charge recombination and accumulation within the device, which are factors that can contribute to higher dark currents. Furthermore, the well-defined morphology and favorable energy level alignment in the selenophene-based system create an effective barrier against unwanted charge injection from the electrodes, further suppressing the dark current.
Responsivity is optimized by ensuring that nearly every absorbed photon contributes to the photocurrent. This requires efficient exciton dissociation and charge collection, which are hallmarks of a well-ordered BHJ with high charge mobility. The use of selenophene-based materials with their extended light absorption and excellent charge transport properties directly contributes to higher responsivity in the desired spectral range. For example, the PTQ10:IDSe device not only had a low dark current but also a high responsivity and a specific detectivity exceeding 10¹² Jones at 790 nm.
The following table outlines mechanisms for improving key OPD performance metrics through the use of selenophene-based materials.
| Performance Metric | Mechanism for Improvement | Supporting Evidence |
| Dark Current Suppression | Reduced charge recombination and suppressed charge injection due to balanced mobilities and favorable energetics. | OPDs using the selenophene-based acceptor IDSe achieved dark current densities as low as 1.65 nA cm⁻². |
| Responsivity Optimization | Enhanced light absorption in the target wavelength range and efficient charge collection. | High responsivity at 790 nm was demonstrated in OPDs based on the PTQ10:IDSe blend. |
| Specific Detectivity (D) | Maximizing the ratio of responsivity to the noise, which is dominated by dark current. | Devices with suppressed dark current and high responsivity reached a D of over 10¹² Jones. |
Organic Thermoelectric Materials
Organic thermoelectric materials offer a promising avenue for converting waste heat into useful electrical energy, leveraging the inherent advantages of organic molecules such as flexibility, low thermal conductivity, and solution processability. The performance of these materials is dictated by the thermoelectric figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). The development of high-performance organic thermoelectric materials hinges on the strategic design of conjugated polymers to optimize these parameters.
Design and Synthesis of Conjugated Polymers for Thermoelectric Applications
The design and synthesis of conjugated polymers for thermoelectric applications are guided by several key principles aimed at enhancing their electrical conductivity and Seebeck coefficient while maintaining low thermal conductivity. For selenophene-containing polymers, the inclusion of the selenium atom is motivated by its potential advantages over its sulfur analogue, thiophene. These include a lower bandgap, potentially higher charge carrier mobility due to stronger intermolecular interactions arising from the larger, more polarizable selenium atom, and the ability to accommodate more charge upon doping. sci-hub.se
Common synthetic routes to create conjugated polymers for thermoelectric applications include transition metal-catalyzed cross-coupling reactions such as Stille polycondensation and direct arylation polymerization (DArP).
Stille Polycondensation: This method involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orgwiley-vch.de For the polymerization of a monomer like 5,5'-Dihexyl-2,2'-biselenophene, it would first need to be functionalized with either tin or halogen atoms at the 5 and 5' positions. This technique is well-established and offers good control over the polymer structure. wiley-vch.dersc.org
Direct Arylation Polymerization (DArP): This newer method offers a more atom-economical and environmentally friendly alternative by directly coupling C-H bonds with C-X (where X is a halogen) bonds, thereby avoiding the synthesis of organotin or organoboron precursors. beilstein-journals.org This approach could potentially be used to polymerize 5,5'-Dihexyl-2,2'-biselenophene with a dihalo-comonomer.
While these synthetic strategies are broadly applicable, specific research detailing the polymerization of 5,5'-Dihexyl-2,2'-biselenophene for thermoelectric purposes, including reaction conditions, catalyst systems, and resulting polymer characteristics such as molecular weight and regioregularity, is not available in the reviewed literature.
Understanding Charge Transport Mechanisms in Thermoelectric Polymers
The charge transport in conjugated polymers is a complex process influenced by factors such as the polymer's chemical structure, morphology, and doping level. In thermoelectric polymers, a high electrical conductivity is crucial, which is typically achieved through doping. Doping introduces charge carriers (polarons and bipolarons) onto the polymer backbone, increasing the conductivity.
The mechanism of charge transport is often described by hopping models, where charge carriers move between localized states. The energy and spatial distribution of these states are critical. Selenophene-based polymers are thought to facilitate better charge transport compared to their thiophene counterparts due to enhanced interchain electronic coupling, which can lead to higher charge carrier mobility.
However, without experimental data on polymers derived from 5,5'-Dihexyl-2,2'-biselenophene, any discussion on their specific charge transport mechanisms remains speculative. Key parameters such as charge carrier mobility, carrier concentration, and the nature of the charge carriers (polarons vs. bipolarons) upon doping would need to be experimentally determined through techniques like field-effect transistor measurements, Hall effect measurements, and electron spin resonance spectroscopy. The impact of the hexyl side chains on the polymer's morphology and, consequently, on charge transport would also be a critical area of investigation.
Investigation of Structure Property Relationships in Biselenophene Based Materials
Impact of Molecular Design on Electronic, Optical, and Device Performance
The design of conjugated molecules and polymers at a fundamental level dictates their electronic and optical characteristics, which in turn governs their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The choice of the conjugated core, such as the 2,2'-biselenophene (B8562719) unit, is a critical factor.
Incorporating selenium atoms into the conjugated backbone has been demonstrated as an effective strategy for tuning material properties. acs.org The larger covalent radius of selenium compared to sulfur can lead to an enhanced quinoidal resonance character along the polymer backbone. acs.org This modification effectively reduces the optical bandgap of the material, allowing it to absorb lower energy photons. acs.org For instance, selenium-substituted non-fullerene acceptors (NFAs) have achieved significantly higher short-circuit current densities in OPV devices by harvesting near-infrared (NIR) light more efficiently. acs.org
In the context of 5,5'-Dihexyl-2,2'-biselenophene, the biselenophene core provides a planar and electron-rich segment that facilitates π-electron delocalization. When this unit is incorporated into a larger conjugated polymer, it contributes to a lower Highest Occupied Molecular Orbital (HOMO) energy level compared to some aliphatic or less-conjugated segments. The electronic properties of polymers containing biselenophene units are influenced by the other co-monomers in the chain. Theoretical and experimental studies on related systems show that the strategic combination of electron-donating and electron-accepting units allows for precise control over the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the material's bandgap.
Table 1: Electronic and Optical Properties of a Representative Selenophene-Containing Polymer Note: Data presented is for a representative polymer containing selenophene (B38918) units to illustrate the typical properties, not specifically for the 5,5'-Dihexyl-2,2'-biselenophene monomer itself.
| Property | Value | Reference |
|---|---|---|
| HOMO Level | -5.47 eV | researchgate.net |
| LUMO Level | (Calculated from HOMO and Optical Bandgap) | N/A |
| Optical Bandgap (Eg) | (Typically lower due to Se) | acs.org |
| Maximum Absorption (λmax) | Varies with conjugation length | researchgate.net |
Correlation Between Crystallinity, Thin Film Morphology, and Charge Transport Characteristics
The journey of a charge carrier through an organic semiconductor film is highly dependent on the physical arrangement of the molecules. Therefore, the crystallinity and thin-film morphology of the material are paramount to achieving high charge transport and superior device performance. aps.org
For materials based on 5,5'-Dihexyl-2,2'-biselenophene, the planarity of the biselenophene core is conducive to forming ordered structures. In the solid state, these planar molecules can arrange themselves into well-defined stacks, primarily through π-π interactions between adjacent conjugated cores. This ordered packing creates pathways for charge carriers to "hop" between molecules.
Several factors influence the final morphology of a thin film:
Molecular Structure: The inherent tendency of the molecule to self-assemble. The higher polarizability of selenium atoms compared to sulfur can lead to stronger intermolecular Se-Se interactions, promoting more ordered crystalline domains. acs.org This enhanced interaction can result in higher charge carrier mobility. acs.org
Processing Conditions: The method of film deposition (e.g., spin-coating, solution-shearing) and subsequent treatments like solvent or thermal annealing play a crucial role. These processes can significantly alter the degree of crystallinity, the size of crystalline grains, and the orientation of the molecules relative to the substrate.
A well-ordered, crystalline film with large, interconnected grains typically exhibits higher charge carrier mobility because it minimizes the number of grain boundaries and defects that can act as traps for charge carriers. In such films, charge transport is more efficient, leading to better performance in devices like OFETs. Conversely, an amorphous or poorly ordered film will have significantly lower mobility due to the disordered pathways for charge transport. researchgate.net The lamellar structures that can form in block copolymers are an example of how molecular architecture dictates morphology. aps.org
Influence of Side Chains on Solubility, Interchain Interactions, and Device Performance
While the conjugated core determines the fundamental electronic properties, the side chains attached to it play a critical, multifaceted role. In 5,5'-Dihexyl-2,2'-biselenophene, the two hexyl (C₆H₁₃) chains are not merely passive appendages.
Their primary functions include:
Solubility: The flexible alkyl hexyl chains are essential for rendering the otherwise rigid and insoluble biselenophene core soluble in common organic solvents. This solubility is a prerequisite for solution-based processing techniques, which are crucial for fabricating large-area and low-cost organic electronic devices.
Interchain Interactions and Packing: The length and branching of the side chains dictate the distance between the conjugated backbones of adjacent molecules (the π-stacking distance). Shorter or linear chains may allow for closer π-π stacking, which generally enhances electronic coupling and charge mobility. researchgate.net Conversely, bulky or branched side chains can increase the interchain distance, potentially hindering charge transport. However, they can also frustrate excessive aggregation, which is sometimes beneficial for controlling morphology in bulk heterojunction solar cells.
Device Performance: By controlling solubility and molecular packing, the side chains directly impact the final thin-film morphology and, consequently, the device performance. A change from linear to branched side chains can significantly alter the charge carrier mobility of a material. researchgate.net The interaction of the side chains with the solvent and the electrolyte is also a key factor in the performance and stability of polymer-based electrodes.
The choice of hexyl chains in 5,5'-Dihexyl-2,2'-biselenophene represents a balance between ensuring adequate solubility and allowing for effective intermolecular interactions necessary for efficient charge transport.
Comparative Studies on the Role of Heteroatoms (Selenium vs. Sulfur) in Conjugated Systems
The substitution of sulfur with selenium in a conjugated ring system is a powerful molecular design tool that induces significant changes in the material's properties. Comparing 2,2'-biselenophene with its well-studied analog, 2,2'-bithiophene (B32781), highlights the unique role of the selenium heteroatom.
Key differences arise from the fundamental properties of the atoms:
Atomic Radius and Electronegativity: Selenium has a larger atomic radius and is less electronegative than sulfur. This leads to weaker, more polarizable C-Se bonds compared to C-S bonds.
Polarizability: Selenium is more polarizable than sulfur due to its larger, more diffuse valence electron cloud. acs.orgnih.gov This higher polarizability enhances non-covalent intermolecular interactions (Se-Se interactions), which can promote stronger π-π stacking and higher crystallinity in the solid state.
Electronic Structure: The replacement of sulfur with selenium tends to raise the HOMO level and lower the bandgap of the conjugated material. acs.org This is partly attributed to the greater quinoidal character of the selenophene ring in the excited state, which stabilizes the LUMO. This effect is highly desirable for applications in near-infrared photodetectors and photovoltaics. acs.org
Reactivity: Chemical reactions involving selenium are often faster than those with sulfur. nih.gov In the context of polymer synthesis, selenophene-based monomers can exhibit different polymerization kinetics compared to their thiophene (B33073) counterparts. acs.org
These differences translate into distinct performance characteristics. The stronger intermolecular interactions in selenophene-based materials often lead to higher charge carrier mobilities in OFETs. The lower bandgap results in broader absorption spectra, which is beneficial for light-harvesting applications. acs.org
Table 2: Comparison of Properties: Selenium vs. Sulfur in Conjugated Heterocycles
| Property | Selenium-based (e.g., Selenophene) | Sulfur-based (e.g., Thiophene) | Impact on Material Properties |
|---|---|---|---|
| Atomic Radius | Larger | Smaller | Influences bond lengths and angles in the conjugated system. |
| Electronegativity | Lower | Higher | Affects bond polarity and electron density distribution. |
| Polarizability | Higher | Lower | Leads to stronger intermolecular Se-Se interactions, favoring crystallinity and higher mobility. acs.org |
| HOMO Energy Level | Generally Higher | Generally Lower | Affects charge injection barriers and open-circuit voltage in OPVs. |
| Bandgap (Eg) | Generally Narrower | Generally Wider | Enables absorption of longer wavelength light. acs.org |
| Reactivity | Higher | Lower | Can affect polymerization rates and material stability. nih.govnih.gov |
Understanding Charge Transport Pathways and Carrier Mobility at the Molecular and Film Level
Charge transport in organic semiconductors like those based on 5,5'-Dihexyl-2,2'-biselenophene is fundamentally a process of charge carriers (holes or electrons) moving from one molecule to the next. mdpi.com Unlike in inorganic crystalline semiconductors where charges move through delocalized bands, in most organic materials, transport occurs via a "hopping" mechanism between localized states on adjacent molecules. youtube.com The efficiency of this process is quantified by the charge carrier mobility (µ), a key parameter for device performance. rsc.orgresearchgate.net
At the molecular level, the primary pathway for charge transport is through the overlapping π-orbitals of neighboring conjugated cores. For efficient transport, molecules need to be packed closely together, typically in a co-facial π-stacking arrangement. The strength of the electronic coupling between molecules, which determines the hopping rate, is exponentially dependent on the distance between them.
For materials incorporating 5,5'-Dihexyl-2,2'-biselenophene, the enhanced intermolecular Se-Se interactions can facilitate the formation of these desirable ordered pathways. acs.org This leads to improved electronic coupling and potentially higher charge carrier mobilities compared to sulfur analogs. The mobility can be experimentally determined using various techniques, such as measuring the current-voltage characteristics of an OFET or using time-of-flight (ToF) or space-charge limited current (SCLC) methods. mdpi.comresearchgate.net The mobility values in these materials are highly sensitive to processing conditions that affect the thin-film morphology. researchgate.net
Q & A
Q. What safety protocols are critical when handling selenophene precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
